molecular formula C16H23N7O2 B1662220 Eptapirone CAS No. 179756-58-2

Eptapirone

Cat. No. B1662220
M. Wt: 345.4 g/mol
InChI Key: NMYAHEULKSYAPP-UHFFFAOYSA-N
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Description

Eptapirone (F-11,440) is a very potent and highly selective 5-HT1A receptor full agonist of the azapirone family . Its affinity for the 5-HT1A receptor was reported to be 4.8 nM (K i) (or 8.33 (pK i)), and its intrinsic activity approximately equal to that of serotonin (i.e., 100%) .


Synthesis Analysis

The synthesis of Eptapirone involves a series of reactions starting from amino urea hydrochloride and trichloroacetaldehyde . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent, which resulted in a better cyclization and yield .


Molecular Structure Analysis

Eptapirone has a molecular formula of C16H23N7O2 . Its average mass is 345.400 Da and its monoisotopic mass is 345.191315 Da .


Chemical Reactions Analysis

The synthesis of Eptapirone involves a series of reactions, including cyclization and nucleophilic substitution . The reaction mass was maintained at 102 °C overnight under nitrogen atmosphere .


Physical And Chemical Properties Analysis

Eptapirone has a molar mass of 345.40 g/mol . Its chemical formula is C16H23N7O2 . Other physical and chemical properties such as density, boiling point, vapour pressure, and molar volume can be found in the ChemSpider database .

Scientific Research Applications

Psychiatry

Eptapirone is a potent and selective 5-HT1A receptor agonist with high efficacy and the potential to regulate anxiety disorders . It has been assayed in humans in preclinical trials at an oral dose of 1.5 mg. In these studies, Eptapirone reduced body temperature, prolonged REM sleep, increased cortisol and growth hormone levels, and produced side effects such as dizziness and drowsiness while being overall well tolerated .

Synthesis

An improved synthesis of the 5-HT1A receptor agonist Eptapirone free base has been reported . The synthetic route consisted of a total of nine steps with an overall yield of 8.8% starting from the commercially available materials . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent which resulted in a better cyclization and yield (61.6%) of 1,2,4-triazine-3,5 ( 2H,4H )-dione . An acceptable yield (63.1%) of 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate was obtained under optimized conditions of using triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50 °C for 16 h with non-metal catalysis and less byproducts . The reaction step of Eptapirone could get a better yield (49.6%) with an optimized condition of potassium carbonate as a base, acetonitrile as a solvent, NaI as a catalyst, and a reaction temperature of 50 °C for 12 h by nucleophilic substitution reaction .

Animal Studies

In animal studies, Eptapirone has shown promising results. In the Porsolt forced swimming test, Eptapirone was found to suppress immobility more robustly than other drugs, suggesting strong antidepressant-like effects . Unlike other drugs screened, Eptapirone showed efficacy on the first treatment, suggesting that it may have the potential for a more rapid onset of antidepressant effectiveness .

Depression

Eptapirone and related high-efficacy 5-HT1A full and super agonists such as befiradol and F-15,599 were developed under the hypothesis that the maximum exploitable therapeutic benefits of 5-HT1A receptor agonists might not be able to be seen without the drugs employed possessing sufficiently high intrinsic activity at the receptor . This idea was developed as a potential explanation for the relatively modest clinical effectiveness seen with already available 5-HT1A receptor agonists like buspirone and tandospirone, which act merely as weak-to-moderate partial agonists of the receptor .

Large-Scale Production

An improved method for the synthesis of Eptapirone has been reported, which could be used for large-scale production . The main advantages of this route were an acceptable product purity, the commercial availability of all starting materials, and the absence of high temperature, high pressure, and noble metal catalysts, which could result in more feasible commercial applications .

Safety And Hazards

Eptapirone is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYAHEULKSYAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170857
Record name Eptapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptapirone

CAS RN

179756-85-5
Record name Eptapirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eptapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPTAPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
W Peng, J Chen, H Liu, X Li, Z Deng, J Yuan, Y Peng… - Chemical Papers, 2019 - Springer
… Herein, we report a method to retro-synthesize eptapirone free base. The compound … and less byproducts; (3) the reaction step of eptapirone could get a better yield (49.6%) with an …
Number of citations: 1 link.springer.com
SJ Wilson, JE Bailey, DJ Nutt - Psychopharmacology, 2005 - Springer
… We had an opportunity to examine this in the course of a study of eptapirone, a new 5HT1A agonist and potential antidepressant agent, using a continuous blood pressure monitor (…
Number of citations: 7 link.springer.com
SJ Wilson, JE Bailey, AS Rich, J Nash… - Journal of …, 2005 - journals.sagepub.com
… Eptapirone is a new 5HT1A agonist with a greater intrinsic … was to examine the effects of eptapirone on sleep architecture, … Treatments were eptapirone 1.5mg at 10 AM, eptapirone 1.5…
Number of citations: 41 journals.sagepub.com
EPM Prinssen, FC Colpaert, W Koek - European journal of pharmacology, 2002 - Elsevier
Studies have shown that 5-HT 1A receptor ligands modulate antipsychotic-induced catalepsy. Here, we further examined the role of intrinsic activity at 5-HT 1A receptors in these effects. …
Number of citations: 110 www.sciencedirect.com
W Koek, B Vacher, C Cosi, MB Assié… - European journal of …, 2001 - Elsevier
… of intrinsic activity, eptapirone had intrinsic activity … that eptapirone did not behave as a full agonist, and that the intrinsic activity of F 13714 was significantly higher than that of eptapirone…
Number of citations: 70 www.sciencedirect.com
T Kishi, HY Meltzer, N Iwata - International Journal of …, 2013 - academic.oup.com
The aim of the study was to evaluate the evidence that serotonin 1A (5-HT 1A ) receptor partial agonists of the azapirone class, which are not antipsychotic, have benefits for adjunctive …
Number of citations: 31 academic.oup.com
Y Matsui, S Matsunaga, Y Matsuda, T Kishi… - …, 2016 - thieme-connect.com
Introduction: No meta-analysis has evaluated azapirones (serotonin 1A receptor partial agonists) as anxiolytics for attention deficit hyperactivity disorder (ADHD). Methods: Randomized …
Number of citations: 1 www.thieme-connect.com
H Imai, A Tajika, P Chen, A Pompoli… - Cochrane Database …, 2014 - cochranelibrary.com
… (panic or agoraphobi*) and (azapirone or alnespirone or binospirone or buspirone or enilospirone or eptapirone or gepirone or ipsapirone or revospirone or tandospirone or …
Number of citations: 37 www.cochranelibrary.com
PJ Pauwels, FC Colpaert - Journal of Pharmacology and Experimental …, 2003 - ASPET
… similar findings were obtained with flesinoxan and eptapirone. Even a comparison with [ 35 … ie, buspirone) or efficacious agonists (ie, eptapirone) by monitoring their cAMP responses in …
Number of citations: 24 jpet.aspetjournals.org
CJ Li, LG Zhang, LB Liu, MQ An, L Dong, HY Gu… - Molecular …, 2022 - Springer
… Representative current-clamp recordings showed firing evoked by 40 pA current injection with or without eptapirone (10 μM) or 8-OH DPAT (10 μM) treatment (g, j). Resting membrane …
Number of citations: 3 link.springer.com

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